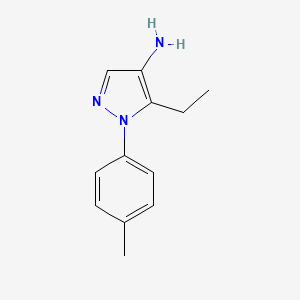

5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine

Overview

Description

Synthesis Analysis

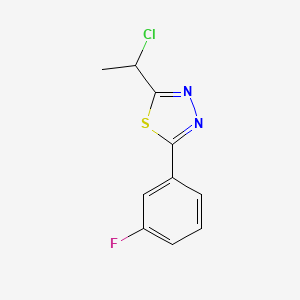

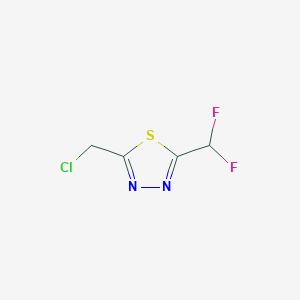

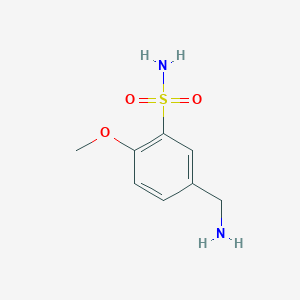

The synthesis of related compounds has been reported in the literature. For instance, two Cu+2 complexes with ligands HL1 = N-(5-ethyl-[1,3,4]–thiadiazole–2-yl)-benzenesulfonamide) and HL2 = N-(5-(4-methylphenyl)-[1,3,4]–thiadiazole–2-yl)-naphtalenesulfonamide) were synthesized . Another compound, N-(4-Methylphenyl)-5-ethyl-1,3,4-oxadiazol-2-amine, was synthesized with a yield of 70% .Scientific Research Applications

Novel Synthesis and Characterization

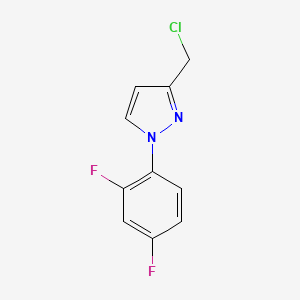

Facile Synthesis of Pyrazolo[3,4-b]pyridine Derivatives : Research demonstrates an efficient method for synthesizing novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives, showcasing the versatility of pyrazole compounds in synthesizing N-fused heterocycles with good to excellent yields (Ghaedi et al., 2015).

Characterization of Pyrazole-4-carboxylic Acid Derivatives : Studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and its derivatives provide insight into their structural and spectral properties, with research combining experimental and theoretical approaches to characterize these compounds, further highlighting the chemical versatility and potential utility of pyrazole derivatives (Viveka et al., 2016).

Industrial and Pharmacological Applications

Corrosion Inhibition for Industrial Applications : Pyrazole derivatives have been investigated for their corrosion inhibition properties on mild steel, an essential aspect for industrial applications, particularly in pickling processes. The research indicates these compounds offer significant protection against corrosion, demonstrating the practical industrial applications of pyrazole derivatives (Dohare et al., 2017).

Potential Pharmacological Agents : Pyrazole derivatives are explored for various pharmacological activities, including their role as σ(1) receptor antagonists with potential applications in neurogenic and neuropathic pain management. This showcases the compound's potential in developing new therapeutic agents (Díaz et al., 2012).

Future Directions

The future directions for the study of “5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine” could include further exploration of its synthesis, chemical properties, and potential applications. The synthesis and study of related compounds, such as those mentioned above, suggest potential avenues for future research .

Mechanism of Action

Target of Action

Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding . The specific interaction depends on the chemical structure of the pyrazole derivative and the nature of the target.

Biochemical Pathways

Pyrazole derivatives have been reported to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The specific pathways affected depend on the nature of the target and the cellular context.

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Pyrazole derivatives have been reported to have various biological effects, including anti-inflammatory, antiviral, and anticancer activities . The specific effects depend on the nature of the target and the cellular context.

Action Environment

The action of 5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy.

properties

IUPAC Name |

5-ethyl-1-(4-methylphenyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-3-12-11(13)8-14-15(12)10-6-4-9(2)5-7-10/h4-8H,3,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBCCLFAKKPFHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1C2=CC=C(C=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

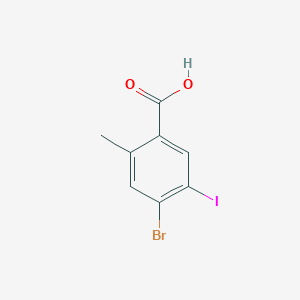

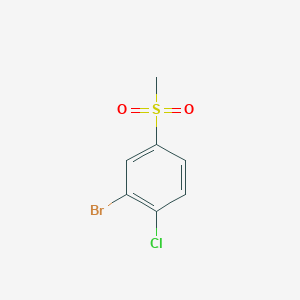

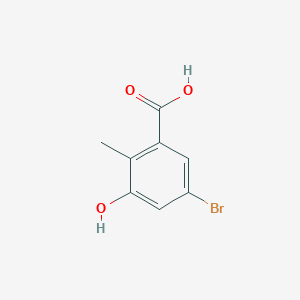

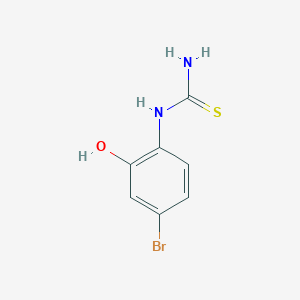

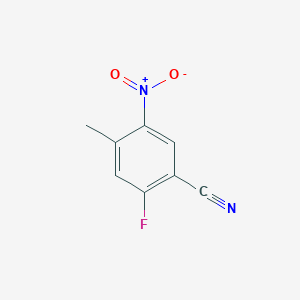

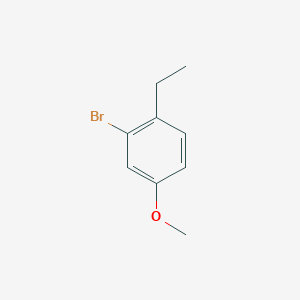

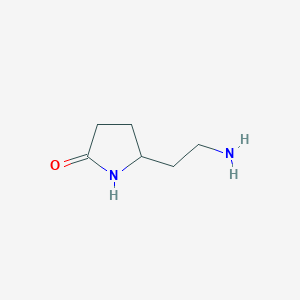

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1528444.png)